N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
"N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a dihydropyrimidine (DHPM) derivative, a class of compounds widely studied for their diverse pharmacological properties, including enzyme inhibition and antitumor activity . Structurally, it features a tetrahydropyrimidine core substituted with a thiophen-2-yl group at position 4, a methyl group at position 6, and a 2,3-dimethylphenyl carboxamide moiety at position 5. This compound’s design aligns with the Biginelli reaction framework, which synthesizes DHPMs with variable substituents to modulate biological activity .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10-6-4-7-13(11(10)2)20-17(22)15-12(3)19-18(23)21-16(15)14-8-5-9-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQNWUAVXMYXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CS3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure incorporates a tetrahydropyrimidine ring, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 303.38 g/mol. The compound features a thiophene ring and a carboxamide functional group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₂S |
| Molecular Weight | 303.38 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in critical biochemical pathways:
- Poly (ADP-ribose) polymerases (PARP) : This compound has been shown to inhibit PARP activity, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to genomic instability and cell death, particularly in cancer cells that rely on this pathway for survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The presence of the thiophene group enhances its efficacy against bacterial strains .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound significantly reduces cell viability at micromolar concentrations. The mechanism involves inducing apoptosis through the activation of caspase pathways .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity:
- In Vitro Testing : It showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth at low concentrations .
Case Studies
- Cancer Treatment : A case study involving a series of synthesized tetrahydropyrimidine derivatives highlighted the enhanced anticancer activity of compounds with similar structures to this compound when used in combination therapies with established chemotherapeutics .
- Antimicrobial Applications : Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds related to this class possess favorable absorption and distribution characteristics. The theoretical models predict good bioavailability and metabolic stability, making them suitable candidates for further development in therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Phenyl Substituents : Thiophen-2-yl at position 4 (as in the target compound) enhances TP inhibition compared to phenyl or methoxyphenyl groups due to improved π-π stacking with the enzyme’s active site .
- Carboxamide vs. Ester : The 2,3-dimethylphenyl carboxamide group in the target compound likely improves cell permeability and target affinity over carboxylate esters (e.g., methyl or ethyl esters) .
- Methyl vs. Methoxymethyl at Position 6 : Methyl substitution at position 6 optimizes steric bulk without compromising solubility, whereas methoxymethyl increases polarity but reduces metabolic stability .
Thymidine Phosphorylase (TP) Inhibition
TP is a key enzyme in tumor angiogenesis, and DHPM derivatives are potent inhibitors. The target compound’s thiophen-2-yl substituent is critical for TP inhibition, as evidenced by:
- Methyl 4-(thiophen-2-yl)-6-methyl-2-oxo-DHPM-5-carboxylate : IC₅₀ = 47.1 µM, outperforming phenyl (IC₅₀ = 59.0 µM) and methoxyphenyl (IC₅₀ = 84.0 µM) analogs .
- N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-DHPM-5-carboxamide : IC₅₀ = 38.1 µM, highlighting the synergistic effect of electron-withdrawing substituents (chloro, nitro) on potency .
Antioxidant Activity
While the target compound lacks direct antioxidant data, structurally related furan-2-yl DHPMs exhibit radical scavenging activity:
- Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate : IC₅₀ = 0.6 mg/mL (DPPH assay), attributed to the electron-rich furan ring . Thiophene analogs may show weaker activity due to reduced electron-donating capacity.
Physicochemical and Crystallographic Properties
- Solubility : Carboxamide derivatives generally exhibit lower aqueous solubility than carboxylate esters but superior membrane permeability .
- Crystal Packing : Pyrimidine rings in DHPMs adopt puckered conformations (flattened boat) with dihedral angles >80° between aromatic substituents, as seen in ethyl 7-methyl-3-oxo-5-phenyl-DHPM-6-carboxylate . Hydrogen-bonding networks (C–H···O) stabilize the crystal lattice, influencing melting points and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
